![molecular formula C16H8Cl2N2O B2515363 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile CAS No. 866040-84-8](/img/structure/B2515363.png)
2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile” is a chemical compound with the CAS Number: 866040-84-8. It has a linear formula of C16H8Cl2N2O . This product is intended for research use only and not for human or veterinary use.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 315.15. Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile and its derivatives are primarily used in chemical synthesis processes. For instance, they play a pivotal role in the synthesis of iminopyrimidooxazine derivatives, showcasing the potential for creating complex chemical structures (Shivraj et al., 2020). Moreover, these compounds are instrumental in the development of materials with thermally activated delayed fluorescence, significantly enhancing the efficiency of blue organic light-emitting diodes (Sohn et al., 2017).
Optoelectronic and Photovoltaic Applications
The compound and its derivatives have shown promise in improving optoelectronic and photovoltaic properties. For instance, the integration of a naphthalenediimide unit in donor–acceptor oligothiophenes has led to significant improvements in power conversion efficiency when tested in solar cells (Bobe et al., 2015).
Dyeing and Coloration
In the field of textile dyeing, malononitrile derivatives, including 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile, have been used to synthesize disperse dyes. These dyes, when applied to fabrics, offer deeper colors and shades with improved fastness to wash, light, and perspiration (Lams et al., 2014).
Fluorescent Chemosensors
These compounds have also been developed as fluorescent chemosensors, showing high sensitivity and selectivity for detecting specific anions like cyanide. This application is particularly valuable in fields requiring precise chemical detection and analysis (Chen et al., 2015).
Material Science and Nonlinear Optics
In material science, these compounds are examined for their solvatochromic behavior and potential use as nonlinear optical materials due to their donor-acceptor structures. However, certain structural characteristics, like the centrosymmetric space group crystallization, may limit their application in the crystalline state (Bogdanov et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O/c17-13-5-6-16(14(18)8-13)21-15-4-2-1-3-12(15)7-11(9-19)10-20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVVKGSFGUPVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

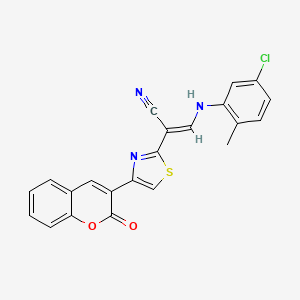


![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)
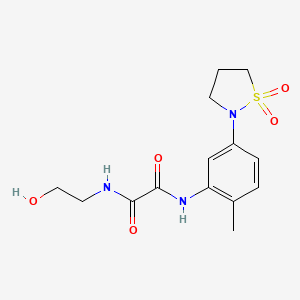
![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)
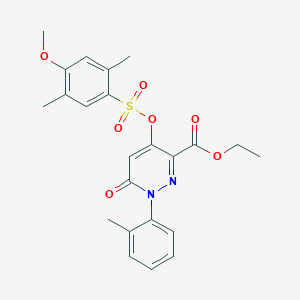
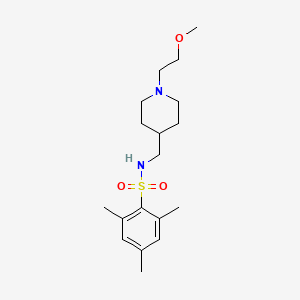
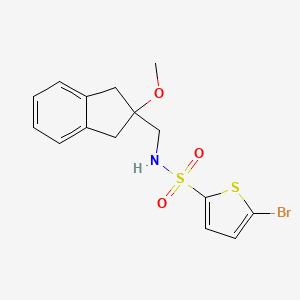
![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)

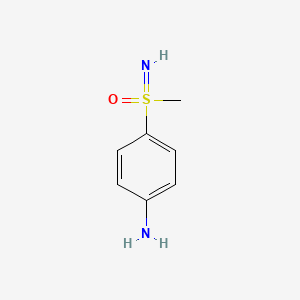
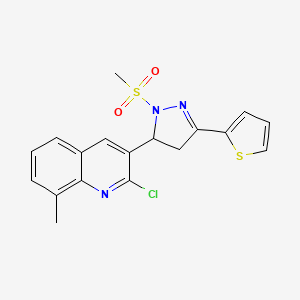
![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)